molecular formula C11H17NO2 B13462627 Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate

Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13462627
M. Wt: 195.26 g/mol
InChI Key: HTLHQIQXARECBI-UHFFFAOYSA-N
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Description

Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a cyano group and a carboxylate ester group attached to the same carbon atom, along with two methyl groups on the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Esterification: The carboxylate ester group is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, the cyano and ester groups can act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-cyano-4-methylcyclohexane-1-carboxylate: Similar structure but with one less methyl group.

    Ethyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the same carbon atom, along with two methyl groups

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H17NO2/c1-10(2)4-6-11(8-12,7-5-10)9(13)14-3/h4-7H2,1-3H3

InChI Key

HTLHQIQXARECBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C#N)C(=O)OC)C

Origin of Product

United States

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